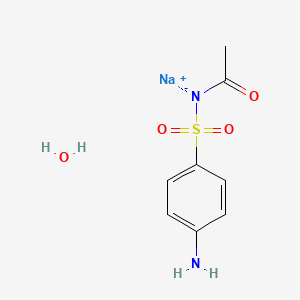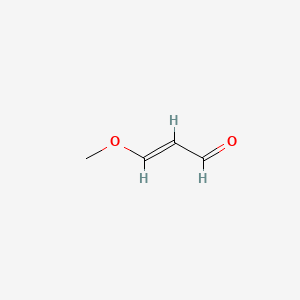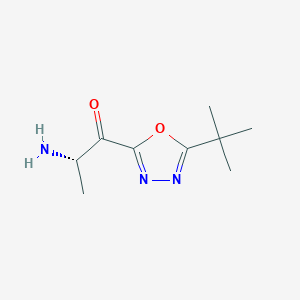
(2S)-2-Amino-1-(5-tert-butyl-1,3,4-oxadiazol-2-YL)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-L-alanyl-5-tert-butyl-1,3,4-oxadiazole is a member of 1,3,4-oxadiazoles. It is functionally related to a L-alanine.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel bioactive 1,2,4-oxadiazole natural product analogs, including those with 1,3,4-oxadiazole rings, have been synthesized for their potential antitumor activity. These compounds showed significant in vitro activity against a panel of cell lines (Maftei et al., 2013).
- A study on the synthesis of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives highlighted their potential for industrial applications, revealing their good thermal stability and potential use in photoelectronic devices (Shafi et al., 2021).
Antioxidant Activity
- Research into 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties showed significant antioxidant properties. Some compounds demonstrated notable free-radical scavenging ability in assays (Shakir et al., 2014).
Potential Pesticides
- Certain 2-[(5-aryl-1,3,4-oxadiazol-2-yl)amino]-1,3-heterazoles, synthesized for potential use as pesticides, showed antibacterial and antifungal activities, suggesting their use in agricultural applications (Khan & Rastogi, 1990).
Enzymatic Studies
- The study of the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor with a 1,3,4-oxadiazole ring revealed important insights into its metabolic pathways, including hydroxylation and carbonyl reduction (Yoo et al., 2008).
One-Pot Synthesis Method
- A scalable and environmentally friendly one-pot method for synthesizing 2-amino-1,3,4-oxadiazoles from acylhydrazides and isocyanates was developed, offering potential advancements in the field of synthetic chemistry (Ilangovan et al., 2015).
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)propan-1-one |
InChI |
InChI=1S/C9H15N3O2/c1-5(10)6(13)7-11-12-8(14-7)9(2,3)4/h5H,10H2,1-4H3/t5-/m0/s1 |
Clave InChI |
PVDZDTVFUVTTDU-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C(=O)C1=NN=C(O1)C(C)(C)C)N |
SMILES |
CC(C(=O)C1=NN=C(O1)C(C)(C)C)N |
SMILES canónico |
CC(C(=O)C1=NN=C(O1)C(C)(C)C)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


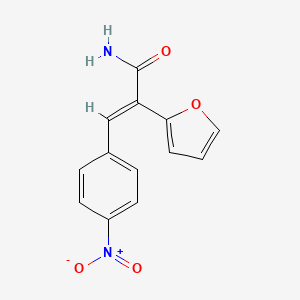
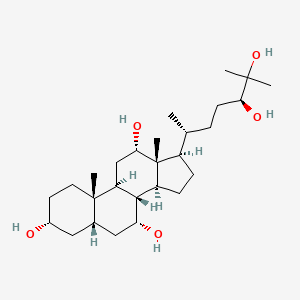
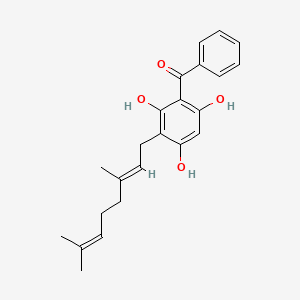
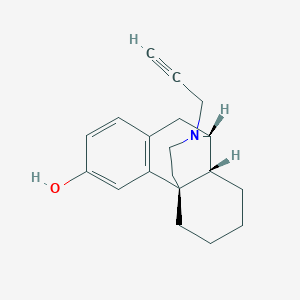
![dimethyl 2-[3-[(3R,4S,6R,7R,8S,8aS)-6-[2-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1239800.png)
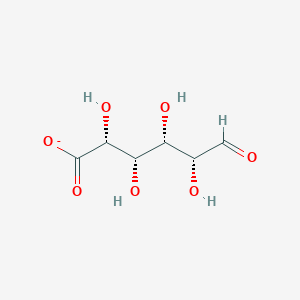
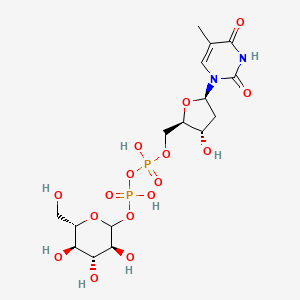
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1239803.png)
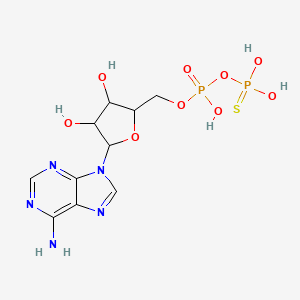
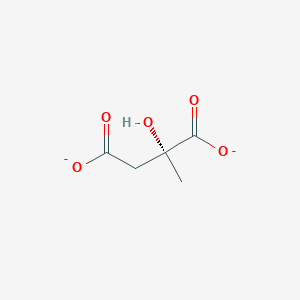

![(E)-N-ethyl-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide](/img/structure/B1239811.png)
